molecular formula C23H24N2O7S B11516157 Dimethyl 5-({[4-(cyclohexylsulfanyl)-3-nitrophenyl]carbonyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[4-(cyclohexylsulfanyl)-3-nitrophenyl]carbonyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B11516157
M. Wt: 472.5 g/mol
InChI Key: DXSLZZPENCKVJB-UHFFFAOYSA-N
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Description

Dimethyl 5-({[4-(cyclohexylsulfanyl)-3-nitrophenyl]carbonyl}amino)benzene-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a cyclohexylsulfanyl group, a nitrophenyl group, and a benzene-1,3-dicarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-({[4-(cyclohexylsulfanyl)-3-nitrophenyl]carbonyl}amino)benzene-1,3-dicarboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the nitrophenyl intermediate: This involves the nitration of a suitable aromatic compound to introduce the nitro group.

    Introduction of the cyclohexylsulfanyl group: This step involves the substitution of a hydrogen atom with a cyclohexylsulfanyl group, typically using a thiol reagent.

    Coupling with benzene-1,3-dicarboxylate: The final step involves the coupling of the intermediate with benzene-1,3-dicarboxylate under suitable reaction conditions, such as the use of a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-({[4-(cyclohexylsulfanyl)-3-nitrophenyl]carbonyl}amino)benzene-1,3-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The cyclohexylsulfanyl group can be substituted with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of substituted derivatives.

Scientific Research Applications

Dimethyl 5-({[4-(cyclohexylsulfanyl)-3-nitrophenyl]carbonyl}amino)benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of new drugs or as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-({[4-(cyclohexylsulfanyl)-3-nitrophenyl]carbonyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, while the cyclohexylsulfanyl group may influence the compound’s binding affinity and specificity. The benzene-1,3-dicarboxylate moiety may play a role in the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-({[4-(methylsulfanyl)-3-nitrophenyl]carbonyl}amino)benzene-1,3-dicarboxylate
  • Dimethyl 5-({[4-(ethylsulfanyl)-3-nitrophenyl]carbonyl}amino)benzene-1,3-dicarboxylate

Uniqueness

Dimethyl 5-({[4-(cyclohexylsulfanyl)-3-nitrophenyl]carbonyl}amino)benzene-1,3-dicarboxylate is unique due to the presence of the cyclohexylsulfanyl group, which may confer distinct chemical and biological properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H24N2O7S

Molecular Weight

472.5 g/mol

IUPAC Name

dimethyl 5-[(4-cyclohexylsulfanyl-3-nitrobenzoyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C23H24N2O7S/c1-31-22(27)15-10-16(23(28)32-2)12-17(11-15)24-21(26)14-8-9-20(19(13-14)25(29)30)33-18-6-4-3-5-7-18/h8-13,18H,3-7H2,1-2H3,(H,24,26)

InChI Key

DXSLZZPENCKVJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)SC3CCCCC3)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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